molecular formula C6H7NO4S2 B13455394 2-(4-Sulfamoylthiophen-3-yl)acetic acid CAS No. 2866308-77-0

2-(4-Sulfamoylthiophen-3-yl)acetic acid

Cat. No.: B13455394
CAS No.: 2866308-77-0
M. Wt: 221.3 g/mol
InChI Key: JPRKENLTWXQTFU-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylthiophen-3-yl)acetic acid is a sulfur-containing heterocyclic compound with the molecular formula C 6 H 7 NO 4 S 2 and a molecular weight of 221.25 g/mol . The compound features a thiophene ring core, a functional structure known for its relevance in material science and as a precursor to functionalized polymers . This specific molecule is substituted with a sulfamoyl group and an acetic acid side chain, making it a potential building block for the synthesis of more complex molecules in medicinal and organic chemistry. This chemical is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. The compound has been reviewed under the Toxic Substances Control Act (TSCA) and was determined to be "not likely to present an unreasonable risk" to health or the environment for the specified uses . As a supplier, we provide this compound in high purity to support innovative scientific exploration. Researchers can utilize it in various fields, including the development of novel pharmaceutical intermediates and the creation of specialized polymers. Its structure suggests potential as a key intermediate in organic synthesis. For safety, please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2866308-77-0

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(4-sulfamoylthiophen-3-yl)acetic acid

InChI

InChI=1S/C6H7NO4S2/c7-13(10,11)5-3-12-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9)(H2,7,10,11)

InChI Key

JPRKENLTWXQTFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Space Exploration

Established Synthetic Pathways for Thiophene-3-yl Acetic Acid Scaffolds

The thiophene-3-yl acetic acid moiety serves as the foundational scaffold for the target compound. Its synthesis has been approached through various conventional and advanced methodologies.

Conventional and Advanced Synthetic Routes to the Core Structure

The construction of the thiophene-3-yl acetic acid core can be achieved through several established synthetic routes, ranging from classical multi-step sequences to more modern catalytic approaches.

One conventional approach begins with a pre-functionalized thiophene (B33073) ring. For instance, 3-bromothiophene (B43185) can serve as a starting material. A Grignard reagent can be formed from 3-bromothiophene, which is then reacted with a suitable electrophile, such as a protected haloacetic acid derivative, to introduce the acetic acid side chain. Subsequent deprotection yields the desired thiophene-3-yl acetic acid. Another classical method involves the Willgerodt-Kindler reaction. arkat-usa.orgwikipedia.org This reaction can convert a 3-acetylthiophene (B72516) into a thiophenylacetamide, which can then be hydrolyzed to the corresponding acetic acid. arkat-usa.org While effective, these methods can sometimes require harsh reaction conditions and multiple steps.

More advanced and efficient synthetic strategies often employ transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for constructing C-C bonds. nih.govsemanticscholar.org For example, a 3-halothiophene can be coupled with a suitable boronic acid or ester derivative of acetic acid. Conversely, a 3-thienylboronic acid can be coupled with a haloacetic acid derivative. nih.gov Direct arylation is another palladium-catalyzed method that offers a more atom-economical approach by directly coupling a C-H bond of the thiophene ring with a haloacetic acid derivative, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. acs.org

A summary of key synthetic approaches is presented in the table below.

Synthetic Approach Starting Material Example Key Transformation Advantages Disadvantages
Grignard Reaction3-BromothiopheneFormation of a Grignard reagent followed by reaction with a haloacetic acid derivative. google.comresearchgate.netgoogle.comUtilizes readily available starting materials.Can be sensitive to moisture and functional groups.
Willgerodt-Kindler Reaction3-AcetylthiopheneConversion of a ketone to a terminal thioamide, followed by hydrolysis. arkat-usa.orgwikipedia.orgIntroduces the acetic acid moiety in a single pot.Often requires high temperatures and can have moderate yields. researchgate.net
Suzuki-Miyaura Coupling3-Halothiophene or 3-Thienylboronic acidPalladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.govsemanticscholar.orgHigh yields, good functional group tolerance.Requires pre-functionalized starting materials.
Direct ArylationThiophenePalladium-catalyzed direct C-H functionalization with a haloacetic acid derivative. acs.orgHigh atom economy, fewer synthetic steps.Can sometimes suffer from regioselectivity issues.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral 2-(thiophen-3-yl)acetic acid derivatives is crucial for investigating the pharmacological properties of individual enantiomers. Several strategies can be employed to achieve this.

Asymmetric hydrogenation of a corresponding α,β-unsaturated precursor is a powerful method for establishing the chiral center. nih.govnih.gov This approach utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to deliver hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. researchgate.netacs.org

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers from a racemic mixture of 2-(thiophen-3-yl)acetic acid or its ester derivatives. google.comnih.govresearchgate.netmdpi.commdpi.com Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. nih.govmdpi.com The hydrolyzed acid and the unreacted ester can then be separated.

The use of chiral auxiliaries is a classical and reliable method for diastereoselective synthesis. wikipedia.org A chiral auxiliary, such as a chiral oxazolidinone, is temporarily attached to the acetic acid precursor. The chiral auxiliary then directs the approach of an electrophile or a nucleophile to one face of the molecule, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product.

Stereoselective Approach Principle Key Reagents/Catalysts Advantages Disadvantages
Asymmetric HydrogenationEnantioselective reduction of a prochiral α,β-unsaturated precursor. nih.govnih.govChiral Rhodium or Ruthenium catalysts with chiral phosphine ligands.High enantioselectivities, catalytic process.May require high pressures and specialized equipment.
Enzymatic ResolutionSelective enzymatic transformation of one enantiomer in a racemic mixture. google.comnih.govresearchgate.netmdpi.commdpi.comLipases, esterases.High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to 50% theoretical yield for the desired enantiomer.
Chiral AuxiliariesDiastereoselective reaction controlled by a covalently attached chiral molecule. wikipedia.orgChiral oxazolidinones, chiral amino alcohols.High diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary.

Introduction of the Sulfamoyl Group and Derivatization Strategies

With the thiophene-3-yl acetic acid scaffold in hand, the next critical step is the introduction of the sulfamoyl group at the 4-position of the thiophene ring.

Sulfonamidation Techniques and Analog Formation

The most common method for introducing a sulfonamide group is through a two-step process involving chlorosulfonylation followed by amination. The thiophene-3-yl acetic acid derivative is first treated with chlorosulfonic acid to generate the corresponding 4-chlorosulfonylthiophen-3-yl)acetic acid intermediate. This highly reactive sulfonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to afford the desired sulfonamide. This approach allows for the synthesis of a wide variety of N-substituted sulfamoyl analogues by simply varying the amine used in the final step.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the C-S bond of the sulfonamide. For example, a 4-bromothiophen-3-yl)acetic acid derivative can be coupled with a sulfonamide under palladium catalysis.

Functional Group Interconversions on the Thiophene Ring

Functional group interconversions on the thiophene ring provide a powerful tool for late-stage diversification of analogues. For instance, a nitro group at the 4-position can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups, including halogens or a sulfonyl chloride via the Sandmeyer reaction. Halogen atoms, introduced either directly or through interconversion, are particularly useful handles for further functionalization via cross-coupling reactions. For example, a 4-bromothiophene derivative can be subjected to metal-halogen exchange followed by reaction with sulfur dioxide and an amine to form the sulfonamide.

Development of Chemical Libraries and Structural Analogues

The synthetic methodologies described above are amenable to the creation of chemical libraries of 2-(4-sulfamoylthiophen-3-yl)acetic acid analogues. By systematically varying the substituents on the thiophene ring, the acetic acid side chain, and the sulfamoyl nitrogen, a diverse set of compounds can be generated. For example, different starting materials can be used to introduce substituents at the 2- and 5-positions of the thiophene ring. The acetic acid side chain can be modified to esters, amides, or other bioisosteres. researchgate.net Finally, as mentioned, a wide array of amines can be used in the sulfonamidation step to generate a library of N-substituted analogues. This systematic exploration of the chemical space around the core scaffold is essential for understanding the structure-activity relationships and for the optimization of pharmacological properties.

Biochemical and Molecular Mechanistic Investigations

Enzymatic Target Identification and Binding Assessment

Comprehensive studies to identify and characterize the enzymatic targets of 2-(4-Sulfamoylthiophen-3-yl)acetic acid have not been reported. The sulfamoyl and thiophene (B33073) acetic acid moieties are present in compounds known to interact with various enzymes; however, specific binding assessments for this compound are not documented.

Characterization of Potential Enzyme Inhibition (e.g., Carbonic Anhydrases, Cyclooxygenases, Microsomal Prostaglandin (B15479496) E Synthase-1)

There is no available data characterizing the potential inhibitory effects of this compound on key enzymes such as Carbonic Anhydrases (CAs), Cyclooxygenases (COXs), or Microsomal Prostaglandin E Synthase-1 (mPGES-1). While molecules containing sulfonamide groups are a well-established class of carbonic anhydrase inhibitors, and some thiophene derivatives have been investigated as inhibitors of enzymes in the prostaglandin synthesis pathway, specific inhibition studies for this compound have not been published. nih.govnih.govnih.govnih.gov

Exploration of Other Receptor or Protein Interactions (e.g., Kinases, PARP, VEGFR1, JAK3)

There is no information available in the scientific literature regarding the interaction of this compound with other protein targets such as kinases, Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), or Janus kinase 3 (JAK3).

Quantitative Analysis of Enzyme-Ligand Interactions

Due to the absence of studies identifying specific enzymatic targets for this compound, no quantitative analysis of its interactions with any enzyme is available.

Determination of Inhibition Constants (Ki)

No inhibition constants (Ki) for the interaction of this compound with any enzyme have been reported.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

The mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been elucidated for any enzyme, as no specific enzyme inhibition has been documented.

Cellular Pathway Modulation and Signal Transduction Studies

There are no published studies investigating the effects of this compound on cellular pathways or signal transduction.

Assessment of Impact on Cellular Signaling Cascades

There is no available data from in vitro or in vivo studies that assesses the impact of this compound on any cellular signaling cascades. Research into how this compound may modulate pathways such as MAPK/ERK, PI3K/Akt, NF-κB, or others has not been documented in the scientific literature. Consequently, no data is available to be presented in a tabular format.

Investigation of Molecular Biomarkers

Similarly, there is a lack of information regarding the investigation of molecular biomarkers in response to treatment with this compound. There are no studies identifying specific proteins, genes, or other molecules whose expression or activity levels are altered by this compound, which could otherwise serve as biomarkers for its biological effects. As a result, no data on molecular biomarkers can be provided.

It is important to note that while research exists on structurally similar compounds, such as other thiophene derivatives, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific substitutions on the thiophene ring are critical to the molecule's chemical properties and biological activity.

Structure Activity Relationship Sar Elucidation and Optimization

Design Principles for Systematic Structural Modifications

The rational design of inhibitors based on the 2-(4-Sulfamoylthiophen-3-yl)acetic acid scaffold follows established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov A primary strategy involves the structural optimization of hit compounds through systematic modifications of different parts of the molecule. mdpi.com This process often begins with a core scaffold, such as the thiophene (B33073) sulfonamide, which is then elaborated upon.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement : The thiophene ring itself can be considered a bioisostere of a monosubstituted phenyl ring, a common feature in many enzyme inhibitors. nih.gov This substitution can improve metabolic stability and binding affinity. nih.gov

"Tail" Approach : This principle, widely used in designing carbonic anhydrase inhibitors, involves attaching various side chains (the "tail") to a core zinc-binding group (like the sulfonamide). mdpi.com This tail can extend into different regions of the enzyme's active site, allowing for modulation of isoform selectivity.

Fragment-Based Lead Generation : Biologically active fragments from known drugs can be identified and combined to generate novel lead structures. nih.gov For this compound class, the key fragments are the thiophene ring, the sulfonamide group, and the carboxylic acid moiety.

Conformationally Restricted Analogs : Introducing structural constraints can lock the molecule into a more active conformation, improving binding affinity. This can be achieved by incorporating cyclic structures or bulky groups that limit rotational freedom.

These principles guide the synthesis of compound libraries where each molecule represents a specific structural hypothesis. The subsequent biological evaluation of these compounds allows for the systematic elucidation of the SAR.

Impact of Substituent Variations on Thiophene Ring at Position 4

The substitution pattern on the thiophene ring is a critical determinant of inhibitory activity and selectivity. Position 4, adjacent to the acetic acid side chain in the parent compound, is a key site for modification. Studies on related 4-substituted thiophene-2-sulfonamides have demonstrated that this position can accommodate a variety of substituents, leading to potent inhibitors of human carbonic anhydrase II. nih.gov

The nature of the substituent at position 4 can influence:

Electronic Properties : Electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide proton, which is crucial for its zinc-binding function.

Steric Interactions : The size and shape of the substituent can influence how the inhibitor fits into the enzyme's active site. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce potency.

Solubility and Physicochemical Properties : Modifications at this position can be used to fine-tune properties like water solubility, which is important for formulating the compound for biological testing. nih.gov

Research on 2,4-thiophene-linked derivatives has shown that the substitution pattern can significantly impact selectivity between different CA isoforms. nih.gov For instance, while a certain substitution pattern might lead to potent inhibition of CA II, it could result in a loss of selectivity when applied to a 2,4-thiophene scaffold. nih.gov

Table 1: Hypothetical Impact of Substituents at Position 4 of the Thiophene Ring

Substituent at Position 4Expected Impact on ActivityRationale
Small alkyl groups (e.g., -CH₃)Moderate to high potencyFills small hydrophobic pockets in the active site.
Halogens (e.g., -Cl, -Br)Increased potencyCan form halogen bonds and increase lipophilicity.
Phenyl groupVariable potencyMay enhance binding through π-π stacking or cause steric hindrance depending on the specific enzyme isoform. rsc.org
Carboxamide groupsPotential for enhanced selectivityCan form additional hydrogen bonds with active site residues. nih.gov

Significance of the Sulfamoyl Group's Position and Substitutions

The unsubstituted sulfamoyl group (-SO₂NH₂) is a cornerstone of many carbonic anhydrase inhibitors. nih.gov Its primary role is to act as a potent zinc-binding group (ZBG). In its anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the bottom of the enzyme's active site, displacing a zinc-bound water or hydroxide (B78521) ion and thereby disrupting the catalytic cycle. mdpi.com

The significance of this group is multifaceted:

Zinc Coordination : The sulfonamide nitrogen and one of the oxygen atoms form strong coordinate bonds with the zinc ion. This interaction is a primary driver of the high affinity of these inhibitors. nih.gov

Hydrogen Bonding Network : The sulfamoyl group also establishes a critical hydrogen bond network with active site residues, most notably with the hydroxyl group of Threonine 199 (Thr199) in human CA II. This interaction helps to orient the inhibitor correctly within the active site. nih.gov

Positional Importance : The relative position of the sulfamoyl group on the thiophene ring is critical. For instance, moving the sulfonamide from the 2-position to the 3-position of the ring can drastically alter the inhibitory profile. The conformation of the sulfonamide core is considered essential for activity. biorxiv.org

N-Substitution : While the primary -SO₂NH₂ group is a classic ZBG, N-substituted or N,N-disubstituted sulfonamides are generally metabolically stable. researchgate.net However, substitution on the sulfonamide nitrogen (e.g., forming -SO₂NHR) typically reduces or abolishes CA inhibitory activity because it removes the proton necessary for ionization and may sterically hinder the crucial interaction with the zinc ion.

Role of the Acetic Acid Side Chain and its Derivatives

While the sulfamoyl group is a classic ZBG, the carboxylic acid moiety of the acetic acid side chain represents an alternative ZBG. nih.gov In some inhibitor classes, carboxylates are the primary group responsible for coordinating the active site zinc ion. For this compound, the presence of two potential ZBGs raises interesting possibilities for its binding mode.

The acetic acid side chain can:

Act as the Primary ZBG : In analogs where the sulfonamide is absent or modified, the carboxylate can take over the role of zinc binding. Carboxylate inhibitors have been shown to be highly selective for certain CA isoforms, such as hCA XII. nih.gov

Function as a "Tail" : If the sulfonamide acts as the primary ZBG, the acetic acid side chain functions as a tail that can interact with residues in the middle or outer regions of the active site. These interactions are key for achieving isoform selectivity, as these regions have greater amino acid variability among the different CAs. mdpi.com

Table 2: Role of Acetic Acid Moiety and Its Derivatives in CA Inhibition

MoietyPotential RoleImpact on Selectivity
Carboxylic Acid (-COOH)Primary or secondary Zinc-Binding Group (ZBG); "Tail" functionalityCan confer high selectivity for specific isoforms (e.g., hCA XII). nih.gov
Ester (-COOR)"Tail" functionality; ProdrugLacks ZBG capability; may be hydrolyzed in vivo to the active carboxylic acid.
Amide (-CONH₂)"Tail" functionalityCan form distinct hydrogen bonds, potentially altering isoform selectivity. nih.gov

Identification of Key Pharmacophoric Elements

Based on SAR studies of this compound and related thiophene sulfonamides, a clear pharmacophore model for carbonic anhydrase inhibition emerges. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The key pharmacophoric elements are:

Aromatic/Heterocyclic Scaffold : The thiophene ring serves as the central scaffold, correctly positioning the other functional groups for interaction with the enzyme. Its aromaticity and hydrophobicity can contribute to favorable interactions within the active site. nih.gov

Zinc-Binding Group (ZBG) : This is arguably the most critical element. For this class of compounds, it is typically the unsubstituted sulfonamide group (-SO₂NH₂), which anchors the inhibitor to the Zn²⁺ ion in the active site. nih.gov Alternatively, the carboxylate group from the acetic acid side chain can fulfill this role. nih.gov

Hydrogen Bond Donor/Acceptor : The sulfamoyl group acts as both a hydrogen bond donor (the -NH₂) and acceptor (the -SO₂ oxygens). These interactions, particularly with Thr199, are crucial for orienting the inhibitor. nih.gov

"Tail" Moiety : The acetic acid side chain and any substituents on the thiophene ring act as a "tail." This part of the molecule extends towards the entrance of the active site cone, where interactions with a variety of amino acid residues determine the inhibitor's potency and isoform selectivity.

These elements collectively define the molecular features required for a compound to effectively inhibit carbonic anhydrase, providing a blueprint for the design of new and improved inhibitors based on the this compound scaffold.

Computational Chemistry and in Silico Modeling Applications

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as 2-(4-Sulfamoylthiophen-3-yl)acetic acid, within the active site of a target protein. The sulfonamide moiety within this compound makes it a prime candidate for targeting metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs), which are established therapeutic targets. ni.ac.rsnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the enzyme's active site. An algorithm samples a vast number of possible conformations and orientations of the ligand, and a scoring function estimates the binding affinity for each pose. The results can reveal crucial information, including:

Binding Energy: A numerical score (typically in kcal/mol) that estimates the strength of the ligand-target interaction.

Binding Pose: The most stable three-dimensional orientation of the ligand within the active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues of the protein.

For instance, the sulfonamide group (-SO₂NH₂) is known to coordinate directly with the zinc ion (Zn²⁺) in the active site of carbonic anhydrases. nih.gov Docking simulations for this compound would likely show its sulfonamide nitrogen and one of the oxygen atoms forming strong interactions with the zinc ion and key residues like Threonine. The acetic acid side chain could form additional hydrogen bonds with other residues at the rim of the active site, enhancing binding affinity and potentially conferring selectivity for specific CA isoforms.

While direct docking studies on this specific compound are not publicly available, research on analogous thiophene (B33073) sulfonamides demonstrates the utility of this approach. These studies have successfully predicted binding interactions with various enzymes, achieving notable docking scores and identifying key stabilizing residues. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for Thiophene Sulfonamide Analogs Against Various Protein Targets
Protein TargetPDB CodeExample Ligand ClassBinding Score (kcal/mol)Key Interacting ResiduesReference
Enoyl Acyl Carrier Protein Reductase (InhA)2NSDN-methyl-5-aryl thiophene 2-sulfonyl amide-6.0 to -12.0Not specified tandfonline.comnih.gov
Cyclooxygenase-2 (COX-2)VariesBenzothieno[3,2-d]pyrimidin-4-one sulfonamideNot specifiedHis-90, Gln-192, His-386, His-388 mdpi.com
Carbonic Anhydrase IXVariesTriazole benzene (B151609) sulfonamidesNot specifiedHis94, His68, Pro202, Thr200 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.comsemanticscholar.org These methods can be applied to this compound to understand its intrinsic chemical characteristics, which govern its stability, reactivity, and interactions with biological targets.

By solving approximations of the Schrödinger equation, DFT can determine various molecular properties:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles. nih.gov

Electronic Distribution: The location of electrons within the molecule, which can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps highlight regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). nih.gov

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. nih.gov

Reactivity Descriptors: Fukui functions and Natural Bond Orbital (NBO) analysis can be used to identify the most reactive sites within the molecule and describe charge transfer interactions. d-nb.info

For this compound, DFT calculations would reveal the distribution of electron density across the thiophene ring, the sulfonamide group, and the acetic acid moiety. This information is vital for understanding how the molecule will interact with amino acid residues in an enzyme's active site. For example, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, indicating their roles as hydrogen bond acceptors. A study on the related compound 3-thiophene acetic acid used DFT to successfully calculate its structural parameters, electronic properties, and reactivity, demonstrating the power of this approach. nih.gov

Table 2: Key Molecular Properties of Thiophene Derivatives Obtainable from Quantum Chemical Calculations (Illustrative)
PropertyDescriptionSignificanceReference Application
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability nih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical stability and reactivity nih.gov
Dipole MomentMeasure of the net molecular polarityInfluences solubility and binding interactions mdpi.com
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecule's surfacePredicts sites for electrophilic and nucleophilic attack and hydrogen bonding nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ni.ac.rs For this compound, MD simulations are invaluable for analyzing its conformational flexibility and for studying the dynamic stability of its complex with a biological target. While molecular docking provides a static snapshot of the binding pose, MD simulations introduce temperature and solvent effects, offering a more realistic view of the interactions in a physiological environment. peerj.com

When applied to a ligand-protein complex, MD simulations can:

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, one can determine if the binding pose predicted by docking is stable. mdpi.com

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible. mdpi.com

Characterize Dynamic Interactions: Simulations can track the persistence of hydrogen bonds and other interactions throughout the simulation, providing a dynamic view of the binding forces.

Calculate Binding Free Energy: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. peerj.com

In the context of this compound bound to an enzyme like carbonic anhydrase, an MD simulation would start with the best-docked pose. Over a simulation of tens to hundreds of nanoseconds, the analysis would confirm whether the crucial interactions, such as the sulfonamide-zinc coordination, are maintained. This validation is a critical step in confirming the plausibility of a computationally derived binding hypothesis. ni.ac.rskg.ac.rs

Table 3: Common Analyses Performed in Molecular Dynamics Simulations and Their Purpose
Analysis TypeDescriptionPurposeReference Application
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions over time from a reference structure.Assesses the structural stability and convergence of the simulation. mdpi.com
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the protein-ligand complex. mdpi.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds throughout the simulation.Determines the stability and importance of specific hydrogen bonding interactions. nih.gov
Binding Free Energy (e.g., MM-PBSA)Estimates the free energy of binding by combining molecular mechanics energy with solvation models.Provides a more accurate estimation of binding affinity compared to docking scores. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume). nih.gov

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to a molecule's lipophilicity (e.g., LogP). nih.gov

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. researchgate.net QSAR studies on other sulfonamide and thiophene-based inhibitors have successfully identified key properties that govern their potency. nih.govnih.gov For example, studies have shown that properties like molecular volume and hydrophobicity can be highly important for the antitumor activity of thiophene derivatives. nih.gov A QSAR model for this compound derivatives could reveal, for instance, that increasing hydrophobicity on the thiophene ring while maintaining the key sulfonamide and acetic acid groups leads to enhanced biological activity.

Table 4: Examples of Molecular Descriptors Used in QSAR and Their Potential Influence on Biological Activity
Descriptor TypeExample DescriptorPotential Interpretation in a QSAR ModelReference Application
GeometricalMolecular VolumeA positive correlation might suggest a need for larger substituents to fill a specific pocket in the active site. nih.gov
HydrophobicLogP (Partition Coefficient)A positive correlation could indicate that hydrophobic interactions are key for binding or membrane permeability. mdpi.com
ElectronicDipole MomentMay correlate with the importance of polar interactions for ligand binding. mdpi.com
TopologicalNumber of Rotatable BondsA negative correlation might suggest that conformational rigidity is favorable for activity. nih.gov

Virtual Screening and De Novo Design Methodologies

Virtual screening and de novo design are powerful computational strategies for hit identification and lead generation in the early stages of drug discovery. nih.gov

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. frontiersin.org If this compound is identified as an active compound, its structure can be used as a starting point for virtual screening in several ways:

Ligand-Based Virtual Screening: The 2D or 3D structure of the compound can be used as a query to search for commercially available molecules with similar features (similarity searching). Alternatively, a pharmacophore model can be built, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model is then used to filter large databases for compounds that match the pharmacophore.

Structure-Based Virtual Screening: If the structure of the biological target is known, the entire library of compounds can be docked into the active site (as described in Section 5.1), and the top-scoring molecules are selected for experimental testing.

De Novo Design is a computational method for designing novel molecules from scratch. Instead of searching existing libraries, de novo design algorithms build new molecules piece by piece, often using fragments of known active compounds. The sulfamoyl-thiophene core of this compound could serve as a starting scaffold. The algorithm would then explore different side chains and functional groups that could be attached to this core to optimize interactions with the target's active site, generating entirely new chemical entities with potentially improved potency and properties.

Preclinical Pharmacological and Biological Evaluation

In Vitro Assays for Biological Efficacy and Selectivity

Cell-Free Biochemical Assays

No studies reporting the use of cell-free biochemical assays to determine the efficacy or selectivity of 2-(4-Sulfamoylthiophen-3-yl)acetic acid against specific molecular targets have been identified.

Cell-Based Functional Assays (e.g., anti-proliferative, signaling pathway assays)

There is no available data from cell-based functional assays to characterize the biological activity of This compound , such as its potential anti-proliferative effects or its ability to modulate specific signaling pathways.

In Vivo Preclinical Model Studies

Efficacy Assessment in Disease Models (e.g., models of inflammation, specific enzymatic dysfunction)

No in vivo studies assessing the efficacy of This compound in any preclinical models of disease have been found in the public domain.

Mechanistic Validation in Animal Systems

There are no published reports on the use of animal models to validate the mechanism of action of This compound .

Future Research Directions and Translational Perspectives

Advancement of Synthetic Methodologies for Complex Analogues

Key areas for synthetic advancement include:

Regioselective Functionalization: Developing methods for the precise and regioselective introduction of various substituents onto the thiophene (B33073) ring. This will allow for a systematic investigation of how different functional groups at various positions influence potency, selectivity, and pharmacokinetic properties.

Stereocontrolled Synthesis: For analogues with chiral centers, the development of stereoselective synthetic routes will be crucial to isolate and evaluate individual enantiomers, as they may exhibit different pharmacological profiles.

Combinatorial Approaches: Employing combinatorial chemistry and high-throughput synthesis techniques to rapidly generate a large number of diverse analogues for initial screening.

Deeper Exploration of Polypharmacology and Off-Target Interactions

The sulfonamide functional group is a well-known pharmacophore for carbonic anhydrase inhibitors. nih.govnih.gov Given that there are 15 human CA isoforms with varying tissue distribution and physiological roles, a thorough investigation into the polypharmacology of 2-(4-Sulfamoylthiophen-3-yl)acetic acid is essential. nih.govnih.gov Understanding its inhibitory profile across the entire panel of human CAs will be critical for predicting both therapeutic efficacy and potential side effects.

Future research should aim to:

Profile against all human CA isoforms: Systematically screen the compound and its analogues against all 15 human CA isoforms to determine its selectivity profile.

Identify off-target interactions: Employ broad-based screening panels to identify any potential off-target binding that could lead to unexpected side effects or provide opportunities for drug repurposing. nih.gov Sulfonamide-containing drugs are known to interact with other targets, and a comprehensive understanding of these interactions is vital. drugbank.commsdmanuals.com

Investigate isoform-specific inhibitors: Use the SAR data from analogue screening to design derivatives with enhanced selectivity for specific CA isoforms that are implicated in particular diseases, thereby potentially reducing side effects.

Application of Advanced Biophysical Techniques for Binding Characterization

A detailed understanding of how this compound and its analogues bind to their target proteins at a molecular level is crucial for rational drug design. A suite of advanced biophysical techniques can provide invaluable insights into the thermodynamics and kinetics of these interactions. nih.govrsc.orgresearchgate.net

Key biophysical methods to be employed include:

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.govacs.org This thermodynamic data is essential for understanding the driving forces of the interaction and for optimizing lead compounds. consensus.app

Surface Plasmon Resonance (SPR): To determine the kinetics of binding, including the association (kon) and dissociation (koff) rates, providing a more dynamic picture of the interaction. nih.gov

X-ray Crystallography: To obtain high-resolution three-dimensional structures of the compound bound to its target protein. nih.gov This structural information is invaluable for understanding the specific molecular interactions and for guiding the design of more potent and selective analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein-ligand interactions in solution, providing information on the binding site and conformational changes upon binding. nih.gov

Table 1: Advanced Biophysical Techniques for Binding Characterization

Technique Information Provided Application in Drug Discovery
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS) Lead characterization and optimization by providing a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (Kd) Real-time analysis of binding, useful for screening and characterizing the dynamic aspects of the interaction.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex Structure-based drug design, revealing key interactions for rational lead optimization.
Nuclear Magnetic Resonance (NMR) Binding site identification, conformational changes, and affinity Studying interactions in solution, useful for fragment-based screening and validating binding modes.

Development of Advanced Preclinical Models

To better predict the clinical efficacy and potential toxicity of this compound and its derivatives, it is essential to move beyond traditional preclinical models. The development and use of more physiologically relevant in vitro and in vivo models will be a key future direction.

Future preclinical evaluation should involve:

Three-Dimensional (3D) Cell Cultures: Utilizing spheroids or organoids that more accurately mimic the in vivo microenvironment of tissues and tumors, providing a better prediction of drug response.

Organ-on-a-Chip Models: Employing microfluidic devices that recapitulate the structure and function of human organs to study drug efficacy and toxicity in a more realistic context. mdpi.com

Patient-Derived Xenografts (PDXs): For oncology applications, using PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate assessment of anti-cancer activity.

Humanized Mouse Models: Utilizing mice with a humanized immune system or specific human genes to better predict human-specific drug responses and toxicities.

Strategic Approaches for Lead Compound Optimization

The optimization of this compound into a clinical candidate will require a multi-parameter optimization approach that simultaneously considers potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. chemrxiv.orgnih.govresearchgate.net

Strategic optimization efforts should focus on:

Structure-Based Drug Design: Using the structural information from X-ray crystallography and NMR to guide the design of analogues with improved binding affinity and selectivity.

Property-Based Drug Design: Modulating the physicochemical properties of the compound, such as lipophilicity and pKa, to optimize its pharmacokinetic profile, including oral bioavailability and metabolic stability.

Addressing Potential Liabilities: Proactively identifying and mitigating potential liabilities, such as off-target effects or metabolic instability, through targeted chemical modifications.

Balancing Potency and Pharmacokinetics: A key challenge in lead optimization is to achieve a balance between high potency and favorable pharmacokinetic properties. A successful strategy will involve iterative cycles of design, synthesis, and testing to co-optimize these parameters.

By pursuing these future research directions, the full therapeutic potential of this compound can be systematically explored and potentially translated into a clinically valuable therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Sulfamoylthiophen-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. A plausible route includes:

Sulfamoylation : Introduce the sulfamoyl group (-SO2NH2) at the 4-position of thiophene using sulfamoyl chloride under anhydrous conditions (e.g., DMF as a solvent, 0–5°C) .

Acetic Acid Moiety Addition : Employ nucleophilic substitution or coupling reactions (e.g., alkylation with bromoacetic acid) to attach the acetic acid group at the 3-position.

  • Optimization Tips :
  • Use catalysts like DMAP to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfamoyl proton signals at δ 7.5–8.5 ppm; acetic acid protons as a singlet near δ 3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 234.03 for C7H7NO4S2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving sulfamoyl and carboxylic acid groups .

Advanced Questions

Q. How can researchers design experiments to investigate the role of the sulfamoyl group in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with variations in the sulfamoyl group (e.g., -SO2NHCH3, -SO2NHR) and test inhibitory effects on target enzymes (e.g., carbonic anhydrase) .

Use competitive binding assays to compare affinity with wild-type proteins.

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfamoyl group and enzyme active sites .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiophene ring .
  • Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways (e.g., SNAr at the sulfamoyl group) and predict activation energies .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess their impact on reaction kinetics .

Q. How should conflicting data on the compound’s solubility and stability be resolved?

  • Methodological Answer :
  • Controlled Solubility Studies :

Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy.

Compare results with computational predictions (e.g., ALOGPS) to identify discrepancies .

  • Stability Analysis :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • Use DSC/TGA to assess thermal stability and identify decomposition thresholds .

Key Considerations

  • Data Contradictions : Address discrepancies (e.g., variable enzyme inhibition results) by standardizing assay conditions (buffer pH, temperature) and validating with orthogonal methods (SPR vs. fluorescence assays) .
  • Safety and Handling : Follow protocols for sulfonamide derivatives, including PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.